

Application Notes: **Tos-PEG13-Boc** for In Vitro PROTAC Development

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Compound of Interest

Compound Name: *Tos-PEG13-Boc*

Cat. No.: *B1494489*

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Introduction

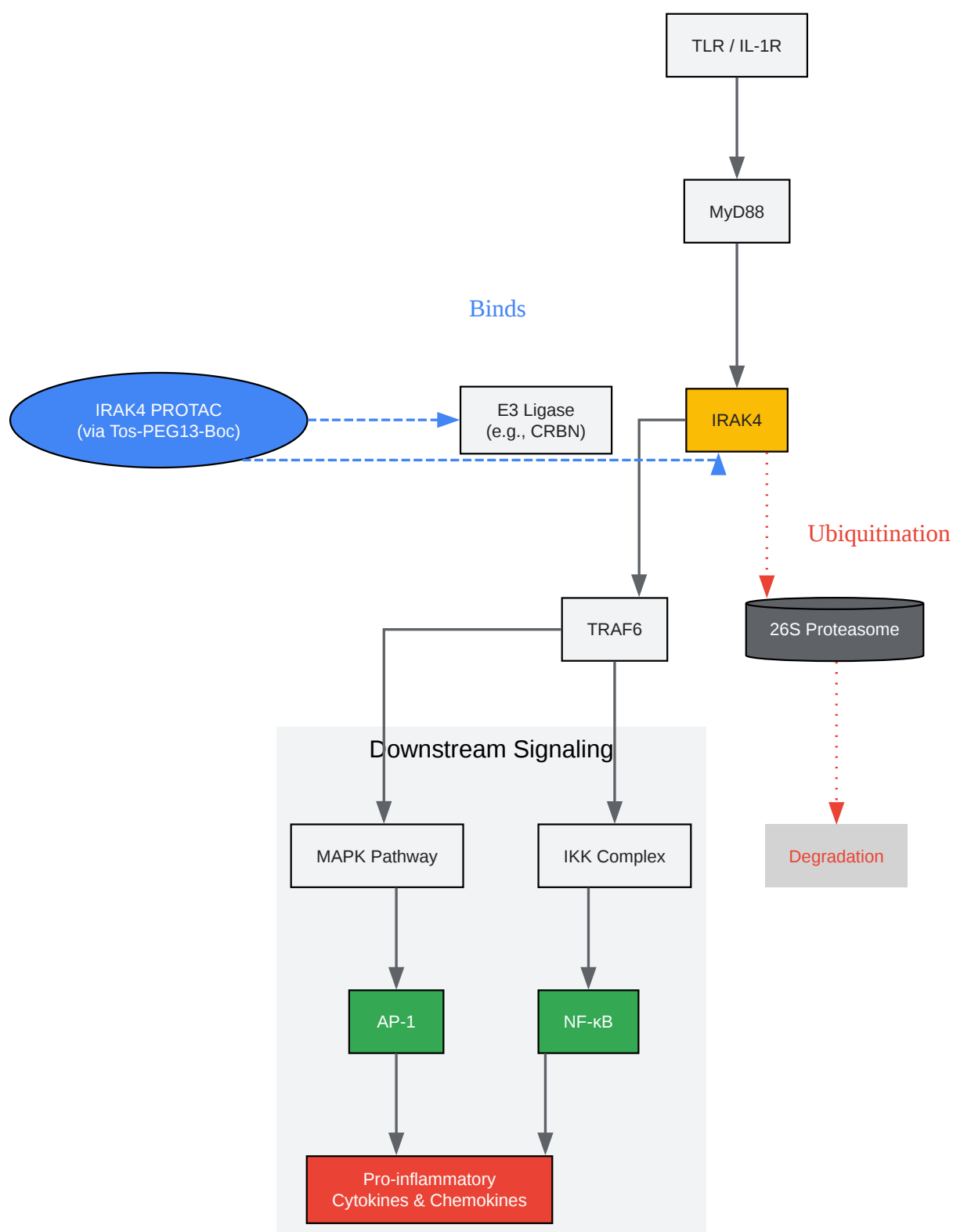
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is a critical component, as its length, flexibility, and chemical composition significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[3][4]

Tos-PEG13-Boc is a high-purity, heterobifunctional polyethylene glycol (PEG) linker designed for the synthesis of PROTACs. It features a tosyl (Tos) group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for sequential, controlled conjugation to the two ligands. The 13-unit PEG chain provides a flexible and hydrophilic spacer, which can enhance the solubility and cell permeability of the final PROTAC molecule.[2][5]

This document provides detailed application notes and protocols for the use of **Tos-PEG13-Boc** in the design and in vitro evaluation of PROTACs, using the degradation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a representative example.

Mechanism of Action: PROTAC-Mediated IRAK4 Degradation

IRAK4 is a critical kinase in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).^[6] Its activation leads to a signaling cascade that results in the activation of transcription factors like NF- κ B and AP-1, driving the expression of pro-inflammatory cytokines.^[7] A PROTAC synthesized using **Tos-PEG13-Boc** can be designed to target IRAK4 for degradation by linking an IRAK4 inhibitor to a ligand for an E3 ligase, such as Cereblon (CRBN).^[8] This ternary complex formation facilitates the ubiquitination of IRAK4, marking it for degradation by the 26S proteasome and thereby blocking both its kinase and scaffolding functions.^{[8][9]}



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PROTAC-mediated degradation of IRAK4 interrupts TLR/IL-1R signaling.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).^[10] The following tables present representative data for PROTACs with varying PEG linker lengths, illustrating the critical importance of linker optimization. While specific data for a PEG13 linker is not publicly available, the data for a PEG12 linker provides a close approximation and demonstrates the linker's crucial role.

Table 1: In Vitro Degradation of BCR-ABL by PROTACs with Different PEG Linker Lengths^[3]

PROTAC Compound	Linker Composition	DC50 (nM)	Dmax (%)
SIAIS178	PEG12	8.5	>95
Analog 1	PEG8	25	~90
Analog 2	PEG4	>100	<50
Analog 3	Alkyl Chain	Inactive	-
Data synthesized from studies in K562 cells. ^[3]			

Table 2: In Vitro Anti-proliferative Activity of IRAK4-Targeting PROTACs^[8]

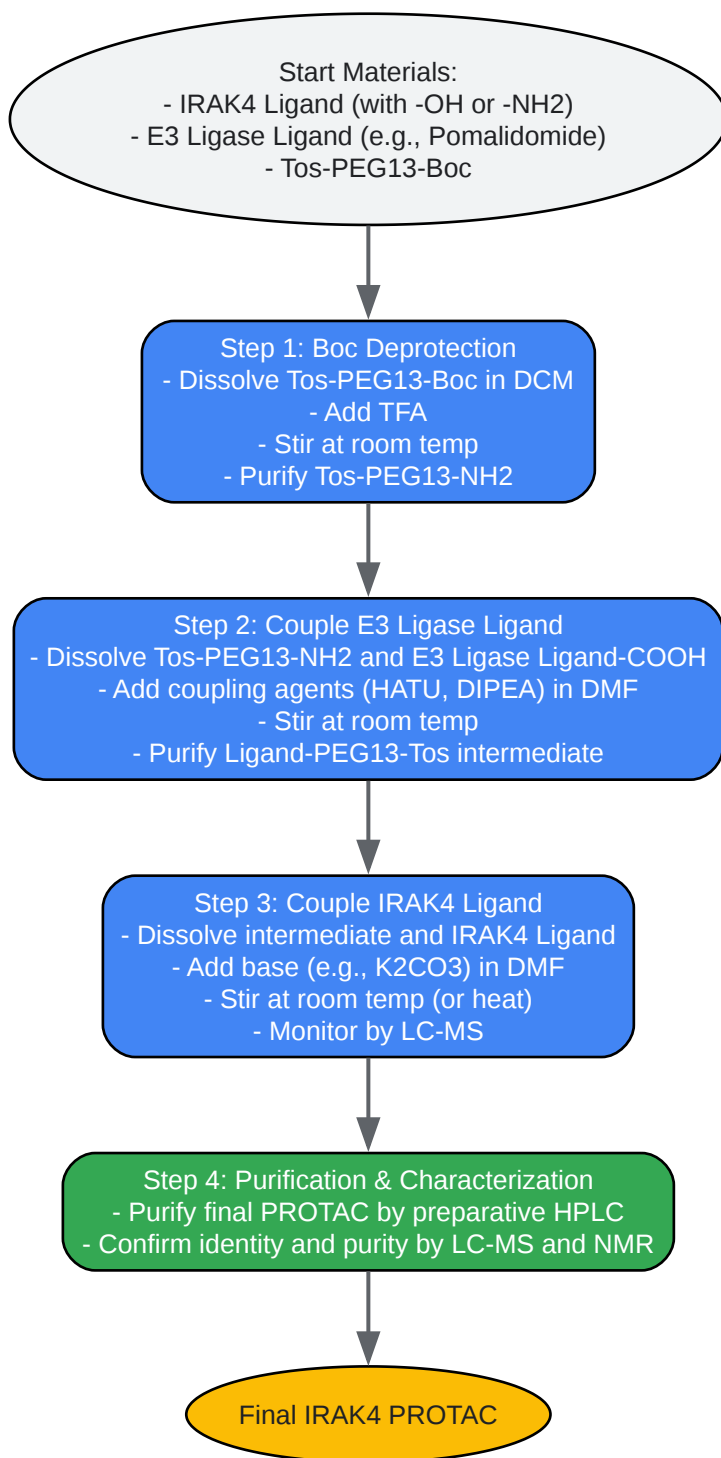
Compound	Linker Type	OCI-LY10 IC50 (μM)	TMD8 IC50 (μM)
Degrader 9	PEG2	4.6	2.5
Parent Inhibitor 1	-	13.9	10.3

Data represents the concentration required to inhibit 50% of cell proliferation.[8]

Experimental Protocols

Protocol 1: General Synthesis of an IRAK4-Targeting PROTAC

This protocol describes a general two-step method for synthesizing a PROTAC using **Tos-PEG13-Boc** by first coupling the E3 ligase ligand and then the POI ligand.



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